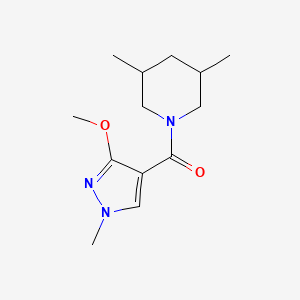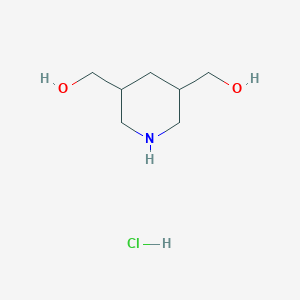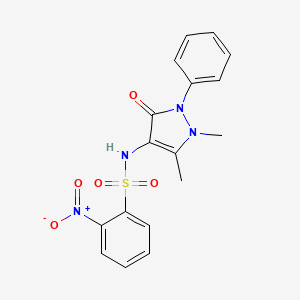
3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is an organic molecule with interesting chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves a multi-step process:
Formation of Intermediate A: : The initial step involves the acylation of piperidin-3-yl with 4,5-dimethyl-6-oxopyrimidine under controlled conditions to yield the intermediate.
Coupling Reaction: : This intermediate is then coupled with pyrazine-2-carbonitrile through an etherification reaction to form the final compound.
Industrial Production Methods
Industrial production scales up these laboratory methods using optimized reaction conditions:
Large-scale Reactors: : Use of high-capacity reactors ensures uniform heating and mixing.
Purification: : Advanced purification techniques such as crystallization and chromatography are employed to achieve high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, potentially converting certain groups into more oxidized states.
Reduction: : Reduction reactions can alter the nitrogen-containing rings.
Substitution: : Various substitution reactions can occur at reactive sites, especially where functional groups are present.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Catalysts: : Palladium, platinum for hydrogenation reactions.
Major Products
Depending on the conditions, the products could include oxidized forms, reduced derivatives, or substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound's unique structure makes it a subject of interest in synthetic chemistry for developing new reactions and understanding reaction mechanisms.
Biology
Due to its potential biological activity, researchers investigate its effects on cellular processes, enzyme activity, and possible therapeutic applications.
Medicine
In medicinal chemistry, the compound is explored for its potential as a pharmaceutical agent. Its interactions with biological molecules could lead to new drugs.
Industry
The compound's chemical properties may be leveraged in industrial applications such as materials science, including the development of new polymers or catalysts.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. These interactions may involve:
Enzyme Inhibition: : Binding to enzymes and inhibiting their activity.
Receptor Modulation: : Interacting with cellular receptors to modulate signaling pathways.
Molecular Pathways: : Affecting pathways involved in cellular metabolism and function.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, 3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exhibits unique features:
Specificity: : Higher specificity for certain biological targets.
Reactivity: : Enhanced reactivity due to its functional groups.
Similar Compounds
3-((1-Acetylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile: : A similar structure but lacks the dimethyl-oxopyrimidine moiety.
2-Cyano-3-(pyridin-3-yloxy)pyrazine: : Another related compound with a pyridine ring instead of the piperidine and pyrazine combination.
Eigenschaften
IUPAC Name |
3-[1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-12-13(2)22-11-24(18(12)26)10-16(25)23-7-3-4-14(9-23)27-17-15(8-19)20-5-6-21-17/h5-6,11,14H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRNWEKMPSIERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylchromane-2-carboxamide](/img/structure/B2768999.png)
![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-chlorobenzamide](/img/structure/B2769001.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2769004.png)


![1-(5-chloro-2-methoxybenzoyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2769010.png)

![{1-[4-(3,4-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B2769014.png)
![methyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2769015.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2769019.png)
![N-[(1,4-dimethylpiperazin-2-yl)methyl]prop-2-enamide](/img/structure/B2769020.png)

